molecular formula C29H27BrN6O3S B11447667 N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11447667
M. Wt: 619.5 g/mol
InChI Key: SXPJPKHEHYSRLC-UHFFFAOYSA-N
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Description

“N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide” is a complex organic compound that features multiple functional groups, including a bromophenyl group, a methoxyphenyl group, a pyrazole ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide” typically involves multi-step organic synthesis. Each step may include the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the bromophenyl and methoxyphenyl groups via electrophilic aromatic substitution.
  • Formation of the triazole ring through azide-alkyne cycloaddition.
  • Coupling of the intermediate compounds to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions may be used to modify specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, pyrazole-containing compounds, and triazole-based molecules. These compounds may share similar structural features and functional groups.

Uniqueness

The uniqueness of “N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide” lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H27BrN6O3S

Molecular Weight

619.5 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C29H27BrN6O3S/c1-35-26(17-31-28(38)21-6-4-3-5-7-21)32-33-29(35)40-18-27(37)36-25(20-10-14-23(39-2)15-11-20)16-24(34-36)19-8-12-22(30)13-9-19/h3-15,25H,16-18H2,1-2H3,(H,31,38)

InChI Key

SXPJPKHEHYSRLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=CC=C5

Origin of Product

United States

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